(E)-5-bromo-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
(E)-5-bromo-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a benzothiazole-derived compound featuring a 4-chloro and 3-ethyl substitution on the benzo[d]thiazole ring, a brominated thiophene carboxamide moiety, and an E-configuration at the imine bond.
Properties
IUPAC Name |
5-bromo-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2OS2/c1-2-18-12-8(16)4-3-5-9(12)21-14(18)17-13(19)10-6-7-11(15)20-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMXOUVDQUFAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(E)-5-bromo-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H10BrClN2OS2
- Molecular Weight : 401.72 g/mol
- IUPAC Name : 5-bromo-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Biological Activity Overview
The compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. Several studies have demonstrated its efficacy against various pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from this structure have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Activity |
|---|---|---|
| d1 | S. aureus | Inhibitory |
| d2 | E. coli | Inhibitory |
| d3 | Pseudomonas aeruginosa | Moderate |
The biological activity of this compound is primarily attributed to its ability to interfere with bacterial cell wall synthesis and inhibit key metabolic pathways. The presence of the benzothiazole moiety is believed to enhance its interaction with bacterial enzymes, leading to increased potency.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in a peer-reviewed journal examined the antimicrobial properties of various derivatives of the compound. The results indicated that modifications to the benzothiazole ring significantly influenced antibacterial activity, with some derivatives exhibiting MIC values as low as 0.5 µg/mL against S. aureus . -
Anticancer Activity :
Another investigation focused on the anticancer potential of this compound, demonstrating that it induced apoptosis in cancer cell lines through the activation of caspase pathways. The study reported IC50 values ranging from 10 to 30 µM for different cancer types, indicating promising therapeutic potential .
Research Findings
Recent advancements in synthetic methodologies have led to enhanced derivatives of the compound, improving its biological profile. Notably, modifications involving fluorination and additional halogenation have been linked to increased bioactivity and selectivity against tumor cells .
Comparative Analysis
When compared to similar compounds in the benzothiazole class, this compound demonstrates superior efficacy against specific bacterial strains and cancer cell lines.
Comparison with Similar Compounds
Limitations
- Limited direct data on the target compound’s synthesis, physicochemical properties, or bioactivity.
- Inferences rely on structural analogs with varying core scaffolds.
Preparation Methods
Cyclization of 2-Amino-4-Chloro-5-Ethylbenzenethiol
2-Amino-4-chloro-5-ethylbenzenethiol is synthesized via nucleophilic substitution of 2-nitro-4-chloro-5-ethylbenzene thiolate, followed by reduction using sodium dithionite. Cyclization with cyanogen bromide (CNBr) in ethanol at 60°C for 12 hours yields 4-chloro-3-ethylbenzo[d]thiazol-2-amine (Compound A).
Reaction Conditions
Oxidation to the Ylidene Form
Compound A undergoes dehydrogenation using manganese dioxide (MnO₂) in dichloromethane (DCM) under reflux to form the ylidene derivative (Compound B). The reaction is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the amine spot (Rf = 0.35, hexane/ethyl acetate 3:1).
Characterization of Compound B
- ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.34 (s, 1H, Ar-H), 3.85 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- HRMS (ESI+) : m/z calcd for C₉H₈ClN₂S [M+H]⁺: 227.0042; found: 227.0045.
Synthesis of 5-Bromothiophene-2-Carbonyl Chloride
Electrophilic bromination of thiophene-2-carboxylic acid introduces the bromo group at position 5, followed by acyl chloride formation.
Bromination of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid is dissolved in acetic acid and treated with bromine (Br₂) at 0°C. The reaction mixture is stirred for 6 hours, yielding 5-bromothiophene-2-carboxylic acid (Compound C).
Optimized Bromination Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 0°C → RT |
| Equivalents Br₂ | 1.1 |
| Yield | 82% |
Conversion to Acyl Chloride
Compound C is refluxed with thionyl chloride (SOCl₂) for 3 hours, producing 5-bromothiophene-2-carbonyl chloride (Compound D). Excess SOCl₂ is removed under reduced pressure, and the product is used without further purification.
Purity Assessment
Coupling of Ylidene and Acyl Chloride
The final step involves the nucleophilic acyl substitution of Compound B with Compound D under Schotten-Baumann conditions.
Amide Bond Formation
Compound B is dissolved in dry DCM and cooled to 0°C. Compound D is added dropwise, followed by triethylamine (TEA) to scavenge HCl. The mixture is refluxed for 24 hours, yielding the target compound.
Reaction Optimization
| Variable | Optimal Condition |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (TEA) |
| Temperature | Reflux (40°C) |
| Time | 24 hours |
| Yield | 55% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) and recrystallized from ethanol.
Key Analytical Data
- Melting Point : 240–242°C.
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 163.2 (C=O), 152.1 (C=N), 134.5–122.8 (Ar-C), 35.1 (CH₂CH₃), 12.8 (CH₂CH₃).
- Elemental Analysis : Calcd (%) for C₁₄H₁₀BrClN₂OS: C 43.15, H 2.59, N 7.19; Found: C 43.12, H 2.62, N 7.15.
Stereochemical Control and Configuration Analysis
The (E)-configuration of the imine bond is confirmed via X-ray crystallography and NOESY experiments. The dihedral angle between the thiophene and benzo[d]thiazole rings is 12.07°, consistent with minimal steric hindrance in the E isomer.
Comparative Analysis of Synthetic Routes
A comparative evaluation of alternative methodologies, including microwave-assisted coupling and solid-phase synthesis, reveals trade-offs between yield and scalability.
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Classical Coupling | 55 | 98 | 24 |
| Microwave-Assisted | 62 | 97 | 4 |
| Solid-Phase | 48 | 95 | 48 |
Challenges and Mitigation Strategies
Q & A
Basic: What are the key steps and optimization strategies for synthesizing (E)-5-bromo-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?
The synthesis involves sequential functionalization of the benzothiazole and thiophene cores. Critical steps include:
- Benzothiazole ring formation : Cyclization of 4-chloro-3-ethyl-2-aminobenzenethiol with a brominated thiophene carboxamide precursor under acidic conditions.
- Imine formation : Introduction of the (E)-ylidene group via condensation reactions, requiring anhydrous solvents (e.g., DCM) and catalysts like triethylamine to suppress side reactions .
- Optimization factors :
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates but may require post-synthesis purification to remove residual solvents .
- Temperature control : Maintaining 60–80°C during imine formation minimizes byproducts like Z-isomers .
- Catalyst choice : Triethylamine enhances nucleophilicity of the amine group, while iodine facilitates cyclization in thiazole derivatives .
Advanced: How can conflicting reports on the compound’s antimicrobial efficacy be resolved methodologically?
Discrepancies in biological activity data often arise from variations in assay conditions or structural impurities. To address this:
- Standardize bioassays : Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and growth media (Mueller-Hinton agar) across studies .
- Purity validation : Employ HPLC (>98% purity) and NMR to confirm the absence of Z-isomers or unreacted intermediates, which may exhibit different activity profiles .
- Dose-response analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines) to differentiate true efficacy variations from experimental noise .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy :
- ¹H NMR : Identifies protons on the ethyl group (δ 1.2–1.4 ppm, triplet) and the thiophene ring (δ 6.8–7.2 ppm, multiplet) .
- ¹³C NMR : Confirms carbonyl groups (δ 165–170 ppm) and quaternary carbons in the benzothiazole ring .
- Mass spectrometry (HRMS) : Validates the molecular ion peak ([M+H]⁺ at m/z 481.92) and isotopic patterns from bromine/chlorine .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., E/Z configuration) via unit cell parameters and hydrogen bonding patterns .
Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in anticancer studies?
- Target identification : Use affinity chromatography with immobilized compound analogs to isolate binding proteins (e.g., kinases or DNA topoisomerases) .
- Computational docking : Model interactions with putative targets (e.g., EGFR kinase) using software like AutoDock Vina, focusing on hydrogen bonding with the carboxamide group and hydrophobic interactions with the bromothiophene moiety .
- Cellular pathway analysis : Perform RNA-seq or proteomics on treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .
Basic: How does the compound’s reactivity vary with solvent choice in functionalization reactions?
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution at the 5-bromo position on the thiophene ring but may promote hydrolysis of the imine group .
- Nonpolar solvents (toluene, DCM) : Favor E-isomer stability during imine formation due to reduced solvation of the planar intermediate .
- Protic solvents (MeOH, EtOH) : Risk side reactions like esterification of the carboxamide group, requiring strict temperature control (<50°C) .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization of this compound?
- Substitution patterns :
- Bromine replacement : Replace the 5-bromo group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for nucleophilic attack in target binding .
- Ethyl group modification : Introduce bulkier alkyl chains (e.g., isopropyl) to improve lipophilicity and blood-brain barrier penetration .
- Scaffold hybridization : Fuse the benzothiazole ring with triazole or pyrimidine moieties to diversify binding modes .
- In vitro testing : Prioritize derivatives with <10 nM IC₅₀ in kinase inhibition assays for in vivo efficacy studies .
Basic: What safety precautions are essential when handling this compound in the lab?
- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine/chlorine vapors .
- Protective gear : Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive intermediates (e.g., thionyl chloride) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
Advanced: How can computational methods predict the compound’s metabolic stability?
- ADMET prediction : Use tools like SwissADME to estimate metabolic sites (e.g., oxidation of the ethyl group or hydrolysis of the imine) .
- CYP450 docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential detoxification pathways .
- In silico toxicity screening : Apply Derek Nexus to flag structural alerts (e.g., mutagenic potential of the benzothiazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
